2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid
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Overview
Description
2-amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid is an alpha-amino acid.
Scientific Research Applications
1. Polymer Modification and Biological Activities
2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid, among other amine compounds, has been utilized in the modification of poly vinyl alcohol/acrylic acid hydrogels prepared by γ-radiation. These modifications have shown to increase the thermal stability and enhance the biological activities of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).
2. Synthesis of Fluorescent Derivatives
This compound has been used in the synthesis of fluorescent derivatives for biological assays. The derivatives showed strong fluorescence in ethanol and water at physiological pH, making them suitable for use in biological assays (Frade et al., 2007).
3. Enantioselective Synthesis
Enantioselective synthesis involving 2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid has been described, demonstrating its utility in creating specific stereoisomers for potential pharmacological applications (Monclus et al., 1995).
4. Synthesis of N-Substituted-β-amino Acid Derivatives
This compound has been used in the synthesis of N-substituted-β-amino acid derivatives, which exhibited significant antimicrobial and antifungal activities, suggesting its potential in developing new antimicrobial agents (Mickevičienė et al., 2015).
5. Preparation of Phloretic Acid Derivatives
It has been used in the preparation of phloretic acid derivatives for polybenzoxazine, demonstrating an alternative route to provide phenolic functionalities to aliphatic molecules, which has significant implications for material science (Trejo-Machin et al., 2017).
6. Novel Schiff Base Synthesis
The compound played a role in the synthesis of a novel Schiff base derivative containing a thiophene ring. This study is significant for understanding the molecular structure and spectroscopic properties of such compounds (Ermiş, 2018).
7. Synthesis of Platinum Complexes
In a study, an alanine-based amino acid derivative, including 2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid, was used to synthesize new platinum complexes with potential anticancer properties. This highlights its role in the development of new chemotherapeutic agents (Riccardi et al., 2019).
properties
CAS RN |
24358-04-1 |
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Product Name |
2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid |
Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3S/c12-9(11(14)15)3-6-5-16-10-2-1-7(13)4-8(6)10/h1-2,4-5,9,13H,3,12H2,(H,14,15) |
InChI Key |
CYQIJIXKWGWTKJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C(=CS2)CC(C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CS2)CC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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